molecular formula C8H11NO2 B13093439 cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione CAS No. 1445988-58-8

cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione

Cat. No.: B13093439
CAS No.: 1445988-58-8
M. Wt: 153.18 g/mol
InChI Key: XXOBSOBETAFJCV-RITPCOANSA-N
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Description

cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione is a bicyclic organic compound featuring a fused cyclopentane and pyridine-dione system. Its structure includes a cis-configuration of substituents on the cyclopentane ring, which influences its stereochemical and physicochemical properties.

Properties

CAS No.

1445988-58-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(4aR,7aR)-2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione

InChI

InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)/t5-,6+/m1/s1

InChI Key

XXOBSOBETAFJCV-RITPCOANSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)NC[C@@H]2CC1=O

Canonical SMILES

C1C2CC(=O)NCC2CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione typically involves cyclocondensation reactions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and results in the formation of the desired heterocyclic compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione to other pyridine-dione derivatives allow for comparative analysis. Below is a detailed comparison with four related compounds from the provided evidence (Fig. 1, ):

Table 1: Structural and Thermal Comparison

Compound Name (from Evidence) Core Structure Substituents Thermal Stability (Observed Trends)
cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6-dione Cyclopenta[c]pyridine-dione No substituents reported in evidence Not explicitly studied in the provided evidence
Compound 2 (Evidence) Pyrrolo[3,4-c]pyridine-dione 4-Methoxy, 6-methyl, 12-(4-phenylmethyl-1-piperazinyl)-methyl Higher melting point (methoxy group enhances crystallinity)
Compound 3 (Evidence) Pyrrolo[3,4-c]pyridine-dione 4-Ethoxy, 6-methyl, 2-(4-phenylmethyl-1-piperazinyl)-methyl Reduced thermal stability vs. Compound 2 (ethoxy lowers melting point)
Compound 4 (Evidence) Pyrrolo[3,4-c]pyridine-dione 4-Methoxy, 6-methyl, 2-(4-phenylethyl-1-piperazinyl)-methyl Intermediate stability (phenylethyl group increases steric hindrance)

Key Observations:

Core Structure Differences: The target compound features a cyclopenta[c]pyridine-dione system, while the compared compounds (2–4) are based on a pyrrolo[3,4-c]pyridine-dione scaffold.

Substituent Effects :

  • Compounds 2–4 exhibit piperazinyl-methyl/ethyl and alkoxy (methoxy/ethoxy) substituents, which are absent in the target compound. These groups significantly influence thermal stability:

  • Methoxy groups (Compound 2) enhance crystallinity and melting points due to polar interactions.
  • Ethoxy groups (Compound 3) reduce thermal stability, likely due to increased hydrophobicity and reduced packing efficiency .
    • The absence of bulky substituents in the target compound suggests it may exhibit lower molecular weight and higher solubility compared to Compounds 2–3.

For instance, steric bulk from phenylethyl groups (Compound 4) may slow degradation but complicate synthetic scalability .

Research Implications and Limitations

  • Gaps in Data : The provided evidence focuses on pyrrolo-pyridine-diones, limiting direct comparison with the cyclopenta analogue. Further studies on the target compound’s synthesis, crystallography, and thermogravimetric analysis are needed.
  • Biological Relevance : Piperazinyl and alkoxy substituents in Compounds 2–4 are often linked to CNS activity, suggesting that the target compound’s unsubstituted structure could serve as a minimalist scaffold for optimizing selectivity.

Notes

  • The evidence cited () is derived from a single 2012 study, emphasizing the need for broader literature integration.
  • Structural variations (cyclopenta vs. pyrrolo rings) imply divergent applications; the target compound may prioritize metabolic stability, while Compounds 2–4 could favor receptor-binding potency.

Biological Activity

cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione (CAS No. 197250-70-7) is a cyclic compound with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity based on existing research findings, including pharmacological properties and structure-activity relationships.

The chemical properties of this compound are summarized as follows:

PropertyValue
Boiling Point386.3 ± 35.0 °C (Predicted)
Density1.180 ± 0.06 g/cm³ (Predicted)
pKa15.80 ± 0.20 (Predicted)

These properties suggest that the compound may possess stability under various conditions, which is advantageous for biological assays and potential therapeutic applications.

Pharmacological Investigations

Research has indicated that this compound exhibits significant pharmacological activities. A study focusing on the synthesis and evaluation of related compounds revealed that hybrids containing this structure demonstrated potent inhibitory effects on phosphodiesterase enzymes (PDE3 and PDE4). The pIC(50) values for these compounds ranged from 7.0 to 8.7 for PDE4 and from 5.4 to 7.5 for PDE3, indicating strong bioactivity in modulating these pathways .

Analgesic and Sedative Effects

In a related study on derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones, compounds showed notable analgesic and sedative activities in animal models. The analgesic effects were evaluated using the “hot plate” and “writhing” tests, where certain derivatives were found to be more effective than aspirin and comparable to morphine in pain relief . Although this study did not focus directly on this compound itself, it provides insights into the biological activity of structurally similar compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

  • The tetrahydro moiety contributes to its interaction with biological targets.
  • Substituents on the pyridine ring can enhance or reduce activity against specific enzymes or receptors.

Understanding these relationships is crucial for optimizing the efficacy of this compound in therapeutic applications.

Case Studies

  • Dual PDE Inhibitors : A series of studies synthesized phthalazinone/pyridazinone hybrids that included this compound as a core structure. These hybrids exhibited dual inhibition of PDE3 and PDE4 pathways, which are important in various inflammatory and respiratory diseases .
  • Analgesic Activity : In experiments assessing analgesic properties through various behavioral tests in rodents, derivatives similar to cis-Tetrahydro-1H-cyclopenta[c]pyridine were shown to significantly reduce pain responses compared to controls .

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